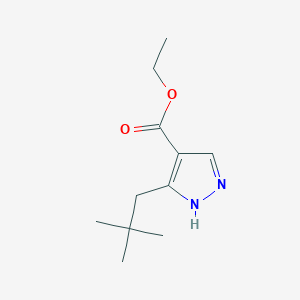
5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . Pyrazole is another organic compound with the formula C3H4N2. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Pyrazole derivatives can also be synthesized through various methodologies .Molecular Structure Analysis
The molecular structure of thiophene-based compounds and pyrazole-based compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Thiophene and its derivatives undergo various chemical reactions, including oxidation, alkylation, and desulfurization . Pyrazole derivatives also exhibit a range of chemical reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, melting point, boiling point, and refractive index can be measured experimentally .Aplicaciones Científicas De Investigación
5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent and catalyst in organic synthesis, as a ligand for metal complexes, and as a drug target in biological studies. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds. It has also been used as a catalyst for the synthesis of organic compounds such as imines and amines. In metal complexation, this compound has been used as a ligand for the synthesis of metal complexes. In biological studies, this compound has been used as a drug target. It has been used to study the effect of various drugs on biological systems.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes or receptors in the body. It is also believed that it may act as an agonist of certain receptors, leading to an increase in certain biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that it may act as an anti-inflammatory agent, as well as an inhibitor of certain enzymes. It has also been suggested that it may have an effect on the regulation of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is its versatility. It can be used as a reagent and catalyst in organic synthesis, as a ligand for metal complexes, and as a drug target in biological studies. The main limitation of using this compound in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme or receptor, so it may have an effect on multiple targets.
Direcciones Futuras
There are several potential future directions for the use of 5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid in scientific research. It could be used as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. It could also be used as a tool for drug discovery, to identify new and novel drug targets. Additionally, it could be used to study the effects of various drugs on biological systems, to aid in the development of new drugs. Finally, it could be used to study the structure and function of various enzymes and receptors, to gain a better understanding of their role in the body.
Métodos De Síntesis
5-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be synthesized in a variety of ways. One method is the condensation reaction of 2-thiophenecarboxylic acid with ethyl 3-methyl-1H-pyrazole-4-carboxylate. The reaction is carried out in a mixture of ethanol and water at room temperature. The product is isolated by recrystallization from ethanol. This method has been reported to give good yields of the product.
Safety and Hazards
Propiedades
IUPAC Name |
5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-5-10-11-8(7)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJEBJEGUQECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)